molecular formula C22H20N4O6S B2892602 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 899983-05-2

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Katalognummer: B2892602
CAS-Nummer: 899983-05-2
Molekulargewicht: 468.48
InChI-Schlüssel: ZBQMJCMVVNAZRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H20N4O6S and its molecular weight is 468.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide , with the CAS number 941959-92-8 , is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O6SC_{22}H_{20}N_{4}O_{6}S with a molecular weight of 468.5 g/mol . The structure includes a furan moiety, a sulfamoyl group, and an oxadiazole derivative, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC22H20N4O6S
Molecular Weight468.5 g/mol
CAS Number941959-92-8

Synthesis

The synthesis of the compound involves multi-step organic reactions typically starting from furan derivatives and incorporating sulfamoyl and oxadiazole functionalities. The synthetic route generally includes:

  • Formation of the furan-2-ylmethyl moiety.
  • Introduction of the N-methylsulfamoyl group.
  • Coupling with the oxadiazole derivative.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing furan and oxadiazole moieties have shown activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

Research on related compounds has demonstrated promising anticancer effects. For example, derivatives featuring the oxadiazole ring have been evaluated for their cytotoxicity against different cancer cell lines. In vitro assays revealed that some analogs exhibited IC50 values in the low micromolar range, indicating potential as anticancer agents.

Case Study: Anti-Tubercular Activity

A study focused on a series of compounds structurally related to our target compound reported significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these, certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM , demonstrating potent inhibitory effects while maintaining low cytotoxicity in human cell lines (HEK-293) .

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced significantly by structural modifications:

  • Furan Ring : Contributes to antimicrobial activity.
  • Sulfamoyl Group : Enhances solubility and bioavailability.
  • Oxadiazole Moiety : Imparts anticancer properties through interaction with cellular targets.

Future Directions

Further research is necessary to explore the full spectrum of biological activities of this compound and its derivatives. Investigations into its pharmacokinetics, toxicity profiles, and potential as a therapeutic agent in clinical settings are warranted.

Eigenschaften

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S/c1-26(14-18-4-3-13-31-18)33(28,29)19-11-7-15(8-12-19)20(27)23-22-25-24-21(32-22)16-5-9-17(30-2)10-6-16/h3-13H,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQMJCMVVNAZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.